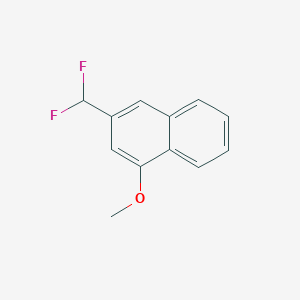

2-(Difluoromethyl)-4-methoxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 |

InChI Key |

NLBWYUSYQCDTBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl 4 Methoxynaphthalene

Strategies for Difluoromethylation of Naphthalene (B1677914) Scaffolds

The incorporation of a difluoromethyl group into aromatic systems is a significant area of research, driven by the unique properties this moiety imparts upon molecules in fields like medicinal chemistry. rsc.org Several metal-catalyzed cross-coupling reactions have been developed for this purpose, with palladium and nickel-based systems being the most prominent.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, palladium catalysts can facilitate the coupling of a naphthalene precursor, typically a halide or triflate, with a difluoromethyl source. While direct palladium-catalyzed difluoromethylation of naphthalenes is an evolving area, the principles are based on established cross-coupling mechanisms. Recent developments have focused on the dearomatization of naphthalenes, where palladium catalysis enables difunctionalization across the ring system. nih.govresearchgate.net For instance, a palladium(II) intermediate can undergo an intramolecular electrophilic aromatic substitution-type reaction, leading to dearomatized products that can be further manipulated. mit.edunih.gov These methods highlight the capacity of palladium to activate the naphthalene core, a principle that can be adapted for direct functionalization.

A hypothetical approach for synthesizing 2-(difluoromethyl)-4-methoxynaphthalene would involve a starting material like 2-bromo-4-methoxynaphthalene. A suitable palladium catalyst, in conjunction with a specialized ligand and a difluoromethylating agent, would be required to mediate the C(sp²)–CF2H bond formation.

Table 1: Representative Conditions for Palladium-Catalyzed Reactions on Naphthalenes

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Palladium(0) precursor for the catalytic cycle. |

| Ligand | SPhos, XPhos | Sterically bulky phosphine (B1218219) ligands that promote oxidative addition and reductive elimination. |

| Difluoromethyl Source | TMSCF₂H (Prakash reagent) | Provides the difluoromethyl moiety. |

| Activator/Base | Cs₂CO₃, K₃PO₄ | Used to facilitate the reaction, often by activating the CF₂H source or neutralizing byproducts. |

| Solvent | Dioxane, Toluene | Anhydrous, non-protic solvents are typically required. |

This table presents generalized conditions for palladium-catalyzed cross-coupling reactions that could be adapted for difluoromethylation.

Nickel-catalyzed methods have emerged as highly efficient and practical alternatives for difluoromethylation, particularly for aryl chlorides and bromides. nih.govresearchgate.net These reactions often proceed under milder conditions and can utilize abundant and inexpensive difluoromethyl sources like chlorodifluoromethane (B1668795) (ClCF₂H, Freon 22). nih.govresearchgate.net Mechanistic studies suggest that these transformations can proceed through a difluoromethyl radical pathway, initiated by the oxidative addition of the aryl halide to a Ni(0) complex. nih.govresearchgate.net

Another effective nickel-catalyzed approach involves the cross-electrophile coupling of aryl bromides with difluoromethyl 2-pyridyl sulfone, a stable, crystalline, and sustainably sourced reagent. nih.govchemrxiv.org This method has a broad substrate scope, including various heteroaryl bromides, and is applicable to both small-scale screening and larger-scale synthesis. nih.gov The reaction is believed to involve the formation of a •CF₂H radical rather than a difluorocarbene. nih.gov

Table 2: Key Features of Nickel-Catalyzed Difluoromethylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | NiCl₂ with a reducing agent (e.g., Zn) and a ligand (e.g., bipyridine). | nih.govresearchgate.net |

| Aryl Substrate | (Hetero)aryl chlorides and bromides are effective. | nih.govnih.gov |

| CF₂H Source | ClCF₂H (gas) or difluoromethyl 2-pyridyl sulfone (solid). | nih.govnih.gov |

| Mechanism | Often involves a difluoromethyl radical (•CF₂H) intermediate. | nih.govnih.gov |

| Advantages | High efficiency, mild conditions, broad substrate scope, and use of inexpensive starting materials. | nih.govresearchgate.net |

The regioselectivity of substitution on the naphthalene ring is governed by both electronic and steric factors. stackexchange.com The naphthalene system has two distinct positions for substitution: C1 (alpha) and C2 (beta). Substitution at the alpha-position is often kinetically favored because the corresponding carbocation intermediate is better stabilized by resonance, allowing one of the rings to remain fully aromatic. stackexchange.com However, the C1 position is sterically hindered by the hydrogen at C8. Therefore, reactions involving bulky reagents or those conducted under thermodynamic control often favor substitution at the less hindered C2 position. stackexchange.com

In synthesizing this compound, the regiochemistry is predetermined by the starting material used in the cross-coupling reaction (e.g., 2-bromo-4-methoxynaphthalene). The synthesis of this precursor itself must be regioselective. The directing effect of the methoxy (B1213986) group at C4 would influence any preceding electrophilic substitution steps. C-H activation strategies, often guided by directing groups, have become a powerful method for achieving regioselective functionalization of naphthalenes at various positions. nih.govresearchgate.net

While this compound is an achiral molecule, the development of stereoselective difluoromethylation methods is crucial for the synthesis of many modern pharmaceuticals. These techniques aim to create chiral centers with high enantiomeric purity. nih.govmdpi.com

One successful strategy involves the reagent-controlled nucleophilic addition of a chiral difluoromethyl-containing reagent to a prochiral substrate. nih.govmdpi.comsemanticscholar.org For example, chiral α-difluoromethylamines can be synthesized with high stereoselectivity through the reaction of ketimines with a chiral difluoromethyl phenyl sulfoximine (B86345) reagent. nih.govmdpi.com This approach is notable for its high efficiency and broad substrate scope, proceeding through a non-chelating transition state. nih.gov Other methods have focused on the stereoselective synthesis of chiral α-difluoromethyl alcohols. cas.cn Although not directly applicable to the synthesis of the achiral target compound, these advanced methods form a critical part of the synthetic chemist's toolkit for preparing complex fluorinated molecules. rsc.org

Convergent and Divergent Synthetic Routes to this compound

A convergent synthesis involves the independent preparation of two or more complex fragments of the target molecule, which are then joined together in the final stages of the synthesis. nih.gov This approach can be highly efficient as it allows for the parallel synthesis of key building blocks. For this compound, a convergent strategy could involve a cycloaddition reaction, such as a Diels-Alder reaction, where a substituted diene and a dienophile combine to form the core ring system. nih.govlibretexts.orglibretexts.org For example, a suitably substituted 2-pyrone could react with a methoxy-substituted benzyne (B1209423) to construct the naphthalene ring system in a single step, followed by decarboxylation. rsc.org

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. rsc.org This methodology is particularly useful for exploring structure-activity relationships. A divergent approach to the target molecule could start with a precursor like 2,4-dibromonaphthalene. Selective metal-halogen exchange at one position followed by quenching with a difluoromethyl source, and subsequent cross-coupling at the other position to introduce a methoxy group (or its equivalent), would yield the desired product. By changing the reagents in each step, a variety of analogues could be produced from the same starting material.

Sequential Functionalization Strategies

Sequential functionalization represents a linear approach where substituents are introduced onto the naphthalene core one after another. This strategy relies heavily on the principles of regioselectivity governed by the directing effects of the substituents already present on the ring. nih.govnih.gov

A plausible sequential synthesis of this compound could commence with commercially available 1-methoxynaphthalene (B125815). The methoxy group at C1 strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C2 and C4 positions. researchgate.net

C4-Functionalization: A Gattermann-Koch or Vilsmeier-Haack type formylation could be used to regioselectively introduce an aldehyde group at the C4 position, yielding 4-methoxy-1-naphthaldehyde (B103360). The para-position is generally favored sterically.

Conversion to Difluoromethyl Group: The resulting aldehyde can be converted to the difluoromethyl group. This is often achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents that can transform a carbonyl into a difluoromethylene unit.

Alternative C2-Functionalization: An alternative, though more complex, route might involve initial functionalization at the C2 position, followed by a second functionalization at C4, and subsequent manipulation of the functional groups. However, controlling the regioselectivity of the second addition can be challenging.

A different sequential approach could involve the introduction of a bromine atom at the C4 position of 1-methoxynaphthalene via electrophilic bromination. This bromide could then be transformed into the difluoromethyl group through various modern organometallic methods, for instance, by conversion to an organometallic intermediate followed by reaction with a difluoromethylating agent, or through a copper-catalyzed cross-coupling/decarboxylation sequence starting from an aryl iodide. acs.org

Table 2: Proposed Sequential Synthesis Route

| Step | Starting Material | Transformation | Reagents/Conditions | Product |

| 1 | 1-Methoxynaphthalene | Friedel-Crafts Acylation/Formylation at C4 | e.g., Dichloromethyl methyl ether, TiCl₄ | 4-Methoxy-1-naphthaldehyde |

| 2 | 4-Methoxy-1-naphthaldehyde | Deoxyfluorination | e.g., DAST or Deoxo-Fluor® | 1-(Difluoromethyl)-4-methoxynaphthalene (B11894031) |

| 3 | 1-(Difluoromethyl)-4-methoxynaphthalene | Isomerization/Rearrangement (if necessary) | Acid or metal catalyst | This compound |

Note: The direct conversion of 4-methoxy-1-naphthaldehyde to 1-(difluoromethyl)-4-methoxynaphthalene is shown. A subsequent functionalization at C2 would be required, making a route starting with functionalization at C2 potentially more direct.

Ring Construction Methodologies Involving Difluoroallenes

An advanced and powerful strategy for synthesizing fluorinated aromatic compounds involves building the ring system using a fluorinated precursor. Methodologies utilizing the unique reactivity of 1,1-difluoroallenes offer a novel entry to difluoromethyl-substituted aromatics. orgsyn.org

The core of this approach is a cycloaddition reaction where the 1,1-difluoroallene acts as one of the components. libretexts.orgnumberanalytics.com Research has shown that 1,1-difluoroallenes can participate in domino Friedel-Crafts-type cyclization/ring expansion sequences and other pericyclic reactions to construct polycyclic aromatic systems. msu.eduorgsyn.orglibretexts.org

Specifically, a plausible route to this compound is through a [4+2] cycloaddition (Diels-Alder type reaction) between a difluoroallene and a suitably substituted benzyne. nih.govyoutube.comlibretexts.org Benzyne intermediates are highly reactive and readily undergo cycloadditions.

A potential synthesis could be envisioned as follows:

Benzyne Generation: A 3-methoxybenzyne intermediate is generated in situ from a precursor like 2-bromo-6-methoxyphenyl triflate or 1-amino-5-methoxy-1,2,3-benzotriazole.

Cycloaddition: The generated benzyne reacts as the dienophile with a 1,1-difluoroallene derivative (acting as the 4π component, although this is a formal description of its reactivity in this context).

Isomerization: The initial cycloaddition product would likely be a strained intermediate which would then isomerize to form the stable aromatic naphthalene ring. It has been reported that such pathways can lead directly to difluoromethylated naphthalenes. orgsyn.org This isomerization step is crucial for installing the difluoromethyl group (-CHF₂) from the difluoroalkene moiety (=CF₂) of the allene (B1206475).

This method offers a highly convergent and elegant route to the target structure, incorporating the key difluoromethyl precursor directly into the ring-forming step.

Table 3: Proposed Ring Construction via Difluoroallene Cycloaddition

| Reactant 1 (Benzyne Precursor) | Reactant 2 (Allene) | Reaction Type | Key Transformation |

| 2-Bromo-6-methoxyphenyl triflate | 1,1-Difluoropropa-1,2-diene | [4+2] Cycloaddition | In situ generation of 3-methoxybenzyne followed by cycloaddition with the difluoroallene. |

| 1-Amino-5-methoxy-1,2,3-benzotriazole | 1,1-Difluoro-3-methylbuta-1,2-diene | [4+2] Cycloaddition | Generation of 3-methoxybenzyne under mild conditions for reaction with the substituted allene. |

Mechanistic Investigations of 2 Difluoromethyl 4 Methoxynaphthalene Formation and Reactivity

Elucidation of Reaction Mechanisms in Difluoromethylation

The introduction of a difluoromethyl (CHF₂) group onto the naphthalene (B1677914) core, specifically at the 2-position of a 4-methoxynaphthalene, can be achieved through several mechanistic pathways, primarily involving radical species or difluorocarbene intermediates. The choice of reagents and reaction conditions dictates the prevailing mechanism.

Transition State Characterization in Catalytic Processes

The formation of 2-(difluoromethyl)-4-methoxynaphthalene via catalytic processes often involves the reaction of a 1-methoxynaphthalene (B125815) derivative with a source of the difluoromethyl group. In metal-catalyzed cross-coupling reactions or C-H functionalization, the characterization of the transition state is crucial for understanding reaction selectivity and efficiency.

For instance, in a palladium-catalyzed process, a plausible pathway involves the formation of a palladium-difluorocarbene complex, [Pd]=CF₂. The subsequent insertion of this carbene into a C-H bond of the naphthalene ring proceeds through a defined transition state. Computational studies, such as Density Functional Theory (DFT), are instrumental in modeling these transient structures. youtube.com The transition state for the difluorocarbene insertion is theorized to involve the simultaneous breaking of the aromatic C-H bond and the formation of the new C-CF₂H and Pd-H bonds. The geometry and energy of this transition state are influenced by the ligands on the metal center and the electronic properties of the naphthalene substrate. For 1-methoxynaphthalene, the electron-donating nature of the methoxy (B1213986) group influences the stability of the transition state at different positions on the ring.

In scenarios involving radical difluoromethylation, the transition state involves the approach of a difluoromethyl radical (•CF₂H) to the aromatic ring. The stability of the resulting intermediate radical adduct helps determine the regioselectivity of the reaction.

Table 1: Key Factors Influencing Transition State Stability in Difluoromethylation

| Factor | Influence on Transition State |

| Catalyst Ligands | Steric bulk and electronic properties can influence the accessibility and energy of the transition state at different positions on the naphthalene ring. |

| Substrate Electronics | The electron-donating methoxy group stabilizes the transition state for electrophilic attack at the ortho and para positions. |

| Solvent | The polarity of the solvent can affect the stability of charged or polar transition states. |

| Radical Polarity | The difluoromethyl radical is considered nucleophilic, influencing its reactivity towards electron-poor or electron-rich aromatic systems. nih.gov |

Role of Intermediates in Fluorination Reactions

The nature of the reactive intermediate is a cornerstone of difluoromethylation chemistry. Two primary intermediates are central to the formation of compounds like this compound: the difluoromethyl radical (•CF₂H) and difluorocarbene (:CF₂).

Difluoromethyl Radical (•CF₂H): This intermediate is typically generated from reagents like sodium chlorodifluoroacetate (ClCF₂COONa), zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), or through photoredox catalysis using a suitable precursor like CF₂HSO₂Na. nih.govrsc.org Once formed, the •CF₂H radical can add to the electron-rich naphthalene ring of 1-methoxynaphthalene. nih.gov The reaction proceeds via the formation of a radical adduct intermediate. This intermediate then rearomatizes, often through oxidation by an oxidant present in the reaction mixture, to yield the final product. Radical trapping experiments using agents like TEMPO can confirm the presence of these radical intermediates. nih.gov

Difluorocarbene (:CF₂): This highly reactive species is generated from precursors such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) or trimethylsilyl (B98337) difluorobromomethane (TMSCF₂Br) under basic conditions. nsf.govrsc.org Difluorocarbene can react with nucleophiles. In the context of forming this compound, a proposed pathway involves the insertion of :CF₂ into a metal-carbon bond in a catalytic cycle or direct reaction with the aromatic ring under specific conditions. Mechanistic studies have shown that difluorocarbene can be trapped by alkenes to form difluorocyclopropanes, confirming its generation in situ. rsc.org In metal-catalyzed reactions, a metal-difluorocarbene complex (e.g., a copper-difluorocarbene) can act as the key intermediate, which then delivers the CF₂ unit to the substrate. nih.gov

Reaction Pathways Involving the Methoxy Group

The methoxy group (-OCH₃) on the naphthalene ring is not a mere spectator. Its electronic properties profoundly influence the regioselectivity of the difluoromethylation reaction and the subsequent reactivity of the resulting product.

Impact of Methoxy-Directed Functionalization

The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring via resonance. youtube.com In the case of 1-methoxynaphthalene, the positions most activated towards electrophilic attack are C2 and C4. Therefore, direct C-H difluoromethylation reactions that proceed through an electrophilic-like mechanism are expected to yield a mixture of 2- and 4-substituted products. The formation of this compound would arise from the functionalization of 1-methoxynaphthalene at the C4 position.

In metal-catalyzed C-H functionalization, the methoxy group can also act as a directing group, coordinating to the metal center and guiding the catalyst to a nearby C-H bond. While this typically favors ortho-functionalization, the specific catalytic system and steric factors can influence the outcome. nih.govresearchgate.net For instance, iridium-catalyzed C-H borylation of naphthalene derivatives can show selectivity influenced by substituents, which can then be a handle for further functionalization. rsc.org

Mechanistic Aspects of Electrophilic and Nucleophilic Reactions

Electrophilic Reactions: The formation of this compound from 1-methoxynaphthalene is a classic example of an electrophilic substitution pathway, where the incoming species is either a difluoromethyl cation equivalent or a species that reacts in a similar manner. The mechanism involves the attack of the electron-rich naphthalene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating methoxy group, particularly when the attack occurs at the C2 or C4 position. youtube.com Subsequent deprotonation restores the aromaticity and yields the final product.

Once formed, the reactivity of this compound in further electrophilic substitutions is altered. The difluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic attack.

Nucleophilic Reactions: The difluoromethyl group itself can participate in or influence nucleophilic reactions. While the aromatic ring of this compound is electron-rich due to the methoxy group and generally unreactive towards nucleophilic aromatic substitution, the acidic proton of the CHF₂ group can be abstracted by a strong base. This would generate a carbanionic species that could potentially react with electrophiles. nih.gov However, such reactions must compete with potential nucleophilic aromatic substitution if activating groups (like nitro groups) were also present on the ring. nih.gov Nucleophilic difluoromethylation itself often relies on generating a difluoromethyl anion equivalent, [CF₂H]⁻, from reagents like diethyl difluoromethylphosphonate, which then attacks an electrophilic center. nih.gov

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide profound insights into the reactivity and mechanisms that are often difficult to probe experimentally. youtube.com For this compound, computational studies can be employed to:

Model Reaction Pathways: Calculate the energy profiles for different proposed mechanisms of formation, including radical, carbene, and catalytic pathways. This allows for the identification of the most likely reaction route by comparing the activation energies of key transition states. nih.gov

Analyze Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity. The electron-donating methoxy group will raise the HOMO energy, making the molecule susceptible to electrophilic attack. The electron-withdrawing difluoromethyl group will lower the LUMO energy, which could be relevant for potential nucleophilic reactions under specific conditions.

Predict Regioselectivity: By calculating the stability of intermediates (e.g., sigma complexes in electrophilic substitution or radical adducts), DFT can predict the preferred site of functionalization on the naphthalene ring. researchgate.net

Elucidate Electronic Structure: Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution within the molecule, highlighting the electronic effects of both the methoxy and difluoromethyl substituents on the aromatic system.

Table 2: Typical Parameters for DFT Calculations on Naphthalene Derivatives

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p), def2-TZVP | Describes the atomic orbitals used to build the molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of the solvent on the reaction energetics. |

| Calculation Type | Geometry Optimization, Frequency Analysis, Transition State Search (e.g., QST2/3, Berny) | To find stable structures, verify them as minima or transition states, and calculate thermodynamic properties. youtube.com |

These computational tools are invaluable for building a comprehensive picture of the mechanistic landscape for the formation and reactivity of this compound.

Density Functional Theory (DFT) for Reaction Energetics and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgnih.govastrobiology.com It is widely applied to predict the geometries, reaction energies, and electronic properties of molecules, providing fundamental insights into chemical reactivity. mdpi.comsumitomo-chem.co.jp For the formation of this compound, DFT calculations are crucial for evaluating the thermodynamic feasibility of potential synthetic routes.

A plausible pathway for the synthesis of this compound is the difluoromethylation of a precursor such as 4-methoxy-2-naphthol. DFT can be employed to calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction, indicating whether the transformation is energetically favorable. The theory allows for the detailed analysis of the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are key indicators of reactivity, highlighting the most likely sites for electrophilic or nucleophilic attack. mdpi.com For instance, DFT calculations on related aromatic systems have been used to rationalize regioselectivity in electrophilic substitution reactions. mdpi.com

Hypothetical DFT Data for this compound Formation

The following table illustrates the type of energetic data that could be generated from DFT calculations to assess a proposed reaction pathway, such as the difluoromethylation of 4-methoxy-2-naphthol.

| Species/State | Description | Relative Enthalpy (ΔH) (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) |

| Reactants | 4-methoxy-2-naphthol + "CF₂H" source | 0.0 (Reference) | -5.85 | 0.15 |

| TS1 | Transition State for C-C bond formation | +22.5 | -6.10 | -0.20 |

| Intermediate | σ-complex intermediate | +5.2 | -7.20 | -1.10 |

| TS2 | Transition State for deprotonation | +15.8 | -6.95 | -0.90 |

| Products | This compound | -12.7 | -6.05 | 0.05 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the kind of data obtained from DFT calculations at a specific level of theory (e.g., B3LYP/6-31G).*

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. arxiv.orgrsc.org These simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the preferred spatial arrangements it adopts. For a substituted naphthalene derivative like this compound, MD simulations are essential for understanding its three-dimensional structure and dynamic behavior.

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the difluoromethyl and methoxy groups to the naphthalene ring. MD simulations can map the potential energy surface associated with the rotation of these groups, identifying the most stable, low-energy conformations. acs.org Such studies have been performed on other naphthalene derivatives to understand their structure and interactions. nih.govresearchgate.net The simulation tracks the trajectories of atoms, allowing for the analysis of parameters like dihedral angles, bond lengths, and the formation of intra- and intermolecular interactions.

A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. mdpi.com MD simulations in an explicit solvent (like water or an organic solvent) can reveal how the CF₂H group interacts with surrounding solvent molecules. This information is critical for predicting the molecule's solubility and how it might bind within a protein's active site, which is crucial for applications in medicinal chemistry. nih.gov The simulations can provide an ensemble of structures, giving a statistical representation of the molecule's behavior rather than a single static picture. acs.org

Hypothetical Conformational Analysis Data from MD Simulations

This table presents representative data that could be derived from an MD simulation to describe the conformational preferences of this compound.

| Conformer | Dihedral Angle (C3-C2-C-F1) | Dihedral Angle (C3-C4-O-C) | Relative Potential Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 178.5° | 5.5° | 0.00 | 65 |

| B | 65.2° | 175.0° | 1.85 | 25 |

| C | -68.0° | 8.1° | 2.50 | 10 |

Note: The values in this table are hypothetical and for illustrative purposes. They represent the kind of data that would be generated from analyzing the trajectory of an MD simulation.

Quantum Chemical Calculations for Kinetic Data and Pathway Determination

While DFT is excellent for energetics, broader quantum chemical calculations are employed to determine the kinetics and detailed pathways of chemical reactions. nih.gov These methods are vital for predicting reaction rates and understanding why one reaction pathway is favored over another. rsc.orgrsc.org For the formation of this compound, these calculations can provide a complete map of the potential energy surface, connecting reactants to products through various transition states. nih.gov

The core of kinetic analysis involves locating the transition state (TS) for each elementary step of a proposed mechanism. The energy difference between the reactants and the TS defines the activation energy (Ea), which is the primary determinant of the reaction rate according to transition state theory. rsc.org Quantum chemical calculations can be used to compare the activation energies of competing pathways. For example, one could compare the kinetics of a direct C-H difluoromethylation of 2-methoxynaphthalene (B124790) with a multi-step synthesis involving the Williamson ether synthesis on a difluoromethylated naphthol precursor. rsc.orgrsc.org

These computational methods are particularly powerful for elucidating complex reaction mechanisms, including those that proceed through radical intermediates, which are common in difluoromethylation reactions. mdpi.comacs.org By modeling the entire reaction coordinate, chemists can identify potential byproducts, understand the role of catalysts, and optimize reaction conditions to favor the desired product. The development of automated reaction path search methods has further enhanced the ability to predict novel reactions and synthetic routes without prior experimental knowledge. nih.govnih.gov

Hypothetical Kinetic Data for Competing Formation Pathways

The following table illustrates how quantum chemical calculations could be used to compare the kinetic feasibility of two different hypothetical pathways to synthesize this compound.

| Pathway | Description | Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Relative Rate (at 298 K) |

| Pathway 1 | Direct C-H difluoromethylation of 2-methoxynaphthalene | C-H activation/Radical addition | 28.5 | 1 |

| Pathway 2 | Difluoromethylation of 4-methoxy-2-naphthol | Nucleophilic attack on "CF₂H" source | 21.0 | ~1,500 |

| Pathway 3 | Williamson ether synthesis on 2-(difluoromethyl)naphthalen-4-ol | Deprotonation of naphthol | 15.5 | ~2,000,000 |

Note: The values in this table are hypothetical and for illustrative purposes only. The relative rates are calculated based on the Arrhenius equation and are meant to demonstrate the impact of activation energy.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Difluoromethyl 4 Methoxynaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-(Difluoromethyl)-4-methoxynaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, offers a comprehensive picture of its structure.

¹H NMR for Proton Environments and Coupling

Proton (¹H) NMR spectroscopy is fundamental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent, non-equivalent protons. ubc.canih.gov

In the ¹H NMR spectrum of a related compound, 2-(difluoromethyl)-7-methoxynaphthalene (B11896598), distinct signals are observed for the aromatic protons, the methoxy (B1213986) group protons, and the proton of the difluoromethyl group. rsc.org The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. rsc.org The methoxy group protons (-OCH₃) characteristically present as a sharp singlet, while the proton of the difluoromethyl group (-CHF₂) appears as a triplet due to coupling with the two adjacent fluorine atoms. rsc.org The integration of these signals provides the ratio of the number of protons of each type.

Table 1: Illustrative ¹H NMR Data for a Substituted Naphthalene (B1677914) Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.96 – 7.78 | multiplet | |

| Aromatic-H | 7.49 | doublet | 8.5 |

| Aromatic-H | 7.29 | doublet | 9.6 |

| Aromatic-H | 7.23 | singlet | |

| -CHF₂ | 6.82 | triplet | 56.5 |

| -OCH₃ | 3.97 | singlet |

Note: Data is for 2-(difluoromethyl)-7-methoxynaphthalene and serves as an illustrative example. rsc.org

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms.

For a compound like 2-(difluoromethyl)-7-methoxynaphthalene, the ¹³C NMR spectrum reveals signals for each carbon in the naphthalene ring system, the methoxy carbon, and the carbon of the difluoromethyl group. rsc.org The carbon of the -CHF₂ group is particularly noteworthy, as its signal is split into a triplet due to coupling with the two fluorine atoms. rsc.org The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents on the naphthalene ring. rsc.org

Table 2: Illustrative ¹³C NMR Data for a Substituted Naphthalene Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Information |

|---|---|---|

| Aromatic-C | 158.42 | |

| Aromatic-C | 134.01 | |

| Aromatic-C | 132.28 | triplet, J = 22.2 Hz |

| Aromatic-C | 129.95 | |

| Aromatic-C | 129.48 | |

| Aromatic-C | 128.71 | |

| Aromatic-C | 124.73 | triplet, J = 7.4 Hz |

| Aromatic-C | 120.45 | |

| Aromatic-C | 119.98 | triplet, J = 4.9 Hz |

| -CHF₂ | 115.26 | triplet, J = 238.5 Hz |

| Aromatic-C | 106.43 | |

| -OCH₃ | 55.51 |

Note: Data is for 2-(difluoromethyl)-7-methoxynaphthalene and serves as an illustrative example. rsc.org

¹⁹F NMR for Fluorine Environments and Stereochemical Assignments

Fluorine-19 (¹⁹F) NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it an excellent probe for structural and stereochemical analysis. biophysics.orgnih.gov

In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the geminal proton (-CHF₂). rsc.org The chemical shift of this signal provides characteristic information about the difluoromethyl group attached to the naphthalene ring. For instance, in the related compound 2-(difluoromethyl)-7-methoxynaphthalene, the ¹⁹F NMR spectrum shows a doublet at -109.93 ppm with a coupling constant of 56.6 Hz. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would help to establish the connectivity between the protons on the naphthalene ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments show correlations between protons and directly attached carbons (one-bond C-H coupling). libretexts.orgcolumbia.edu This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four). libretexts.orgcolumbia.edu HMBC is crucial for piecing together the molecular framework by identifying longer-range connectivities. For example, it can show correlations from the methoxy protons to the carbon at position 4 of the naphthalene ring, and from the proton of the difluoromethyl group to the carbon at position 2, thus confirming the positions of these substituents.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₀F₂O). By comparing the experimentally determined exact mass with the calculated mass for the proposed formula, a high degree of confidence in the compound's identity can be achieved. For example, a related compound, 2-(difluoromethyl)-7-methoxynaphthalene, has a calculated mass for [M+Na]⁺ of 231.0597 and a found mass of 231.0591, confirming its elemental composition. rsc.org

Table 3: Illustrative HRMS Data

| Ion | Calculated Mass | Found Mass | Formula |

|---|---|---|---|

| [M+Na]⁺ | 231.0597 | 231.0591 | C₁₂H₁₀OF₂Na |

Note: Data is for the sodium adduct of 2-(difluoromethyl)-7-methoxynaphthalene and serves as an illustrative example. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique utilized to elucidate the structural details of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected in the first stage of mass analysis (MS1). nationalmaglab.org These selected ions are then directed into a collision cell where they collide with an inert gas, such as argon or xenon, leading to collision-induced dissociation (CID). unt.edu The resulting fragment ions, known as product ions, are then analyzed in a second stage of mass spectrometry (MS2). nationalmaglab.org This process provides valuable information about the connectivity and arrangement of atoms within the parent molecule.

For this compound, MS/MS analysis would involve the initial ionization of the molecule, likely through techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to generate the protonated molecule [M+H]⁺. This precursor ion would then be isolated and subjected to fragmentation. The fragmentation pattern would be characteristic of the compound's structure, with cleavages likely occurring at the ether linkage and the difluoromethyl group, providing definitive structural confirmation. The analysis of these fragmentation pathways is critical for distinguishing it from isomeric compounds and for identifying it in complex matrices.

Different instrument configurations, such as triple quadrupole (QqQ) and quadrupole time-of-flight (QTOF) mass spectrometers, can be employed for MS/MS studies. nationalmaglab.orgunt.edu In a QqQ instrument, the first quadrupole selects the precursor ion, the second acts as the collision cell, and the third scans for the product ions. nationalmaglab.org A QTOF instrument selects the precursor ion with a quadrupole and analyzes the product ions with a high-resolution time-of-flight mass analyzer, offering excellent mass accuracy for the fragment ions. nationalmaglab.orgunt.edu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable hybrid techniques for the separation, identification, and quantification of this compound, especially in assessing its purity and analyzing it within complex mixtures. lcms.czhoneywell.com The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analyte.

GC-MS is well-suited for volatile and thermally stable compounds. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. honeywell.com As the separated components elute from the column, they are introduced into the mass spectrometer, which provides mass information for identification. For this compound, a nonpolar or medium-polarity column, such as a DB-5 type, would likely be used. jfda-online.com Prior derivatization might be employed to enhance volatility and improve chromatographic peak shape if necessary. jfda-online.com GC-MS offers high chromatographic resolution and provides characteristic electron ionization (EI) mass spectra that can be compared against spectral libraries for confident identification.

LC-MS is the method of choice for compounds that are not amenable to GC due to low volatility or thermal lability. honeywell.com In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. honeywell.com A common setup for the analysis of moderately polar compounds like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.czal-kindipublisher.com Electrospray ionization (ESI) is a frequently used ionization source in LC-MS, which gently ionizes the analyte, typically forming the protonated molecule [M+H]⁺. al-kindipublisher.com The high sensitivity and specificity of LC-MS/MS, where a specific precursor ion is selected and fragmented, allow for the quantification of the target compound even at very low concentrations and in the presence of interfering substances. gcms.cz

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass analysis. | Separation of non-volatile or thermally labile compounds in the liquid phase, followed by mass analysis. honeywell.com |

| Typical Column | Capillary column with a nonpolar or mid-polar stationary phase (e.g., DB-5). jfda-online.com | Reversed-phase column (e.g., C18) with a polar mobile phase. al-kindipublisher.com |

| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). al-kindipublisher.com |

| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. honeywell.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a fundamental analytical tool for identifying the functional groups present in a molecule. ksu.edu.saedinst.com These techniques are complementary and are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes. uni-siegen.de

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule. For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. edinst.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For instance, the C-H stretching vibrations of the aromatic naphthalene ring are expected in the 3100-3000 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-F stretching vibrations of the difluoromethyl group are expected to be strong and would appear in the 1100-1000 cm⁻¹ region.

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. ksu.edu.sa For a vibrational mode to be Raman active, there must be a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, the aromatic C=C stretching vibrations of the naphthalene ring would produce strong signals in the 1600-1400 cm⁻¹ region of the Raman spectrum. The symmetric vibrations of the difluoromethyl group could also be observed.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1400 | IR, Raman |

| Asymmetric C-O-C Stretch (Ether) | 1275-1200 | IR |

| Symmetric C-O-C Stretch (Ether) | 1075-1020 | IR |

| C-F Stretch | 1100-1000 | IR |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal is grown, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. mdpi.com Key structural parameters that would be determined include the planarity of the naphthalene ring system, the conformation of the methoxy and difluoromethyl groups relative to the ring, and the intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and π–π stacking interactions, that govern the crystal packing. researchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological or material science context. The crystal structure of a related naphthalene derivative, for instance, revealed a twisted conformation and the presence of intermolecular C-H···O hydrogen bonds forming inversion dimers. researchgate.net

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental not only for the analysis of this compound but also for its isolation and the assessment of its purity. jfda-online.comgcms.cz These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating pure this compound from a reaction mixture or a crude sample. The principles are the same as analytical HPLC, but it is performed on a larger scale with larger columns and higher flow rates to handle greater quantities of material. By collecting the fraction corresponding to the elution time of the target compound, a highly purified sample can be obtained.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique often used to monitor the progress of a reaction, to identify compounds in a mixture by comparison with standards, and to determine the appropriate solvent system for a larger-scale separation like column chromatography. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The position of the compound on the developed plate (its Rf value) provides an indication of its polarity.

Column Chromatography is a classic and widely used technique for the purification of chemical compounds. A glass column is packed with a solid adsorbent, such as silica gel or alumina (B75360) (the stationary phase). The mixture to be separated is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation and collection as purified fractions. This method is essential for obtaining this compound in a high state of purity required for further analytical characterization and research applications.

Potential Research Avenues and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(Difluoromethyl)-4-methoxynaphthalene presents a compelling challenge that invites the development of innovative and environmentally benign chemical strategies. While a specific, optimized synthesis for this exact molecule is not prominently reported, current advances in organofluorine chemistry suggest several promising routes.

A significant breakthrough in the synthesis of related compounds involves a ring construction strategy using the palladium-catalyzed insertion of 1,1-difluoroallenes. rsc.org This method forms a C-C bond on the central carbon of the allene (B1206475). For instance, an o-bromophenyl-substituted 1,1-difluoroallene can undergo intramolecular insertion with a palladium catalyst to create the six-membered ring of the naphthalene (B1677914) core, directly installing the difluoromethyl group. rsc.org Adapting this methodology to a precursor with a methoxy (B1213986) group at the appropriate position could provide a direct and regioselective pathway to this compound.

Furthermore, the field of direct C-H difluoromethylation has rapidly evolved, offering more sustainable alternatives to traditional multi-step syntheses. nih.govresearchgate.net Modern methods that bypass the need for pre-functionalized starting materials are particularly attractive. nih.gov Key strategies that could be applied to the synthesis of this compound include:

Photoredox Catalysis: Visible-light-mediated radical difluoromethylation has emerged as a powerful and mild technique. rsc.org This approach uses a photocatalyst to generate a difluoromethyl radical from a stable precursor, which then functionalizes the aromatic ring. rsc.orgmdpi.com The use of organic dyes as photocatalysts and oxygen as a green oxidant makes this an environmentally friendly option. nih.govresearchgate.net

Copper-Catalyzed Cross-Coupling: A sequence involving the copper-catalyzed cross-coupling of an aryl iodide with an α-silyldifluoroacetate, followed by hydrolysis and decarboxylation, presents another viable route. acs.org This method provides an efficient way to introduce the difluoromethyl group onto an aromatic ring. acs.org

Novel Difluoromethylating Reagents: The development of new, stable, and safer difluoromethylating reagents has been crucial. qmul.ac.uk Reagents like difluoromethyl 2-pyridyl sulfone and sodium chlorodifluoroacetate are now available for efficient difluoromethylation under milder conditions than older, often gaseous or ozone-depleting, reagents. nih.govcas.cnorgsyn.org Continuous flow technologies using fluoroform (CHF3) as the difluoromethyl source are also being explored for their atom efficiency and safety, particularly in industrial applications. rsc.org

These methodologies, summarized in the table below, represent the forefront of sustainable synthesis and could be pivotal in developing a practical and scalable route to this compound.

| Synthetic Strategy | Key Features | Potential for Sustainability |

| Pd-catalyzed Allene Insertion | Ring construction, direct installation of CHF2 group. rsc.org | High atom economy, potential for catalytic cycle. |

| Photoredox C-H Difluoromethylation | Mild conditions, use of visible light, avoids pre-functionalization. nih.govrsc.org | Use of green oxidants (O2), low energy input. nih.gov |

| Copper-Catalyzed Cross-Coupling | Effective for aryl iodides, multi-step but efficient. acs.org | Avoids hazardous reagents, potential for catalyst recycling. |

| Advanced Difluoromethylating Reagents | Stable, solid reagents, improved safety and handling. qmul.ac.ukcas.cn | Reduces reliance on hazardous or environmentally harmful precursors. nih.gov |

| Continuous Flow Chemistry | Use of fluoroform, high atom economy, enhanced safety. rsc.org | Minimizes waste, allows for precise control of reactive intermediates. |

In-depth Mechanistic Studies of Organofluorine Chemistry

A deeper understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, mechanistic studies would focus on the intricacies of introducing the CHF2 group onto the naphthalene scaffold.

In photoredox-catalyzed reactions, a likely mechanism involves the generation of a difluoromethyl radical (•CF2H) from a precursor like bromodifluoroacetic acid or a sulfone derivative. mdpi.comnih.gov The photocatalyst, excited by visible light, would facilitate a single-electron transfer to the precursor, leading to its fragmentation and the release of the •CF2H radical. This highly reactive species would then add to the electron-rich naphthalene ring of a 2-methoxynaphthalene (B124790) substrate. The resulting radical intermediate would then be oxidized to a cation before losing a proton to regenerate the aromatic system, yielding the final product. Control experiments, such as the addition of radical scavengers like TEMPO, could confirm the involvement of radical intermediates. mdpi.com

For transition-metal-catalyzed reactions, such as the palladium-catalyzed allene insertion, the mechanism would involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the difluoroallene and subsequent reductive elimination to form the naphthalene ring. rsc.org In copper-catalyzed cross-coupling reactions, the formation of a difluoromethyl copper (HCF2Cu) species is anticipated, which then couples with the aromatic halide. acs.org

Understanding the regioselectivity of these reactions is also a key mechanistic question. The electronic properties of the methoxy group on the naphthalene ring will direct the incoming difluoromethyl group, and computational studies could help predict the most likely site of functionalization. researchgate.net Mechanistic investigations using techniques like kinetic studies, in-situ spectroscopy, and density functional theory (DFT) calculations will be invaluable in elucidating the precise pathways and transition states involved in the synthesis of this compound.

Exploration of Site-Selective Functionalization of Aromatic Systems

The naphthalene core offers multiple positions for functionalization, and achieving site-selectivity is a significant challenge in synthetic chemistry. nih.gov Research into the selective functionalization of 2-methoxynaphthalene to produce the 2,4-disubstituted product is a critical area of exploration.

Recent advances have seen the rise of directing-group strategies to control the position of C-H activation. nih.govnih.gov While many methods focus on ortho-functionalization, techniques for remote C-H activation are emerging. rsc.orgacs.org Ruthenium-catalyzed reactions, in particular, have shown remarkable success in the remote functionalization of naphthalenes. rsc.orgacs.orgrsc.org By using a directing group, it is possible to steer the catalyst to a specific, otherwise unreactive, C-H bond. For instance, a phosphine-assisted ruthenium catalyst has been used for the selective functionalization of the C5 position of naphthalene. acs.org Adapting such a strategy, perhaps by placing a temporary directing group on the 2-methoxynaphthalene scaffold, could enable the precise introduction of the difluoromethyl group at the C4 position.

Another approach is to exploit the inherent electronic properties of the substrate. The methoxy group at the C2 position is an electron-donating group, which activates the naphthalene ring towards electrophilic attack. researchgate.net Classical electrophilic aromatic substitution reactions might favor attack at certain positions, and understanding these preferences is key. However, radical difluoromethylation reactions often exhibit different selectivity patterns, which can be exploited. mdpi.com A systematic study comparing different difluoromethylation methods on 2-methoxynaphthalene would provide valuable data on the factors governing regioselectivity.

| Functionalization Approach | Principle | Expected Selectivity |

| Ruthenium-Catalyzed C-H Activation | Directing group steers catalyst to a specific C-H bond. acs.orgrsc.org | High regioselectivity at remote positions (e.g., C4, C5). rsc.orgacs.org |

| Inherent Electronic Effects | Electron-donating methoxy group directs electrophilic attack. researchgate.net | Typically favors positions 1 and 3. |

| Radical Difluoromethylation | Addition of •CF2H radical to the aromatic ring. mdpi.com | Can differ from electrophilic substitution, potentially favoring other positions. |

Design and Synthesis of Analogues for Targeted Material Applications

The unique electronic properties imparted by the difluoromethyl group make this compound and its analogues attractive candidates for advanced materials. numberanalytics.com The design and synthesis of such analogues for specific applications is a promising future direction.

One area of interest is in the development of novel liquid crystals. The introduction of fluorine can significantly alter the mesomorphic properties of a molecule, and fluorinated compounds are widely used in liquid crystal displays. nih.gov By incorporating the this compound core into larger molecular structures, it may be possible to create new liquid crystalline materials with desirable properties such as high thermal stability and specific dielectric anisotropies.

Another potential application is in organic electronics. Naphthalene derivatives are used as building blocks for organic semiconductors in devices like organic field-effect transistors (OFETs). rsc.orgrsc.org The properties of these materials can be tuned by modifying the chemical structure. rsc.orgresearchgate.net Synthesizing analogues of this compound with extended π-systems, for example by coupling it to other aromatic units, could lead to new p-type or n-type semiconductor materials for use in electronic devices. rsc.orgrsc.org

The synthesis of these analogues would likely employ cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link the this compound core to other functional units. rsc.org The development of a robust synthesis for the core molecule is therefore a critical first step towards exploring these exciting material applications.

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-4-methoxynaphthalene, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves fluorination and methoxylation of naphthalene derivatives. Key steps include:

- Difluoromethylation : Use difluorocarbene precursors (e.g., ClCF₂H) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Temperature control (60–80°C) is critical to avoid side reactions .

- Methoxylation : Introduce the methoxy group via nucleophilic aromatic substitution (e.g., using NaOCH₃) or via Ullmann coupling with Cu catalysts. Reaction times (8–12 hours) and solvent choice (e.g., THF) impact regioselectivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) achieves >95% purity.

Q. Table 1: Optimization Parameters for Synthesis

| Step | Key Parameters | Optimal Range |

|---|---|---|

| Difluoromethylation | Temperature | 60–80°C |

| Methoxylation | Solvent | THF/DMF |

| Purification | Eluent Ratio (Hexane:EtOAc) | 4:1–2:1 |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : ¹⁹F NMR distinguishes between ortho/meta/para substitution. The difluoromethyl group (-CF₂H) shows a characteristic triplet (~-120 ppm) .

- X-ray Crystallography : Resolve spatial arrangement (e.g., bond angles between methoxy and difluoromethyl groups). A triclinic crystal system (P1 space group) is common for naphthalene derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: 208.18 g/mol) and fragmentation patterns .

Q. What are the standard toxicological endpoints for assessing this compound in preclinical studies?

Methodological Answer: Follow OECD guidelines using rodent models:

- Acute Toxicity : LD₅₀ determination via oral gavage (doses: 50–2000 mg/kg). Monitor mortality, body weight, and organ histopathology (liver/kidney) .

- Subchronic Exposure : 28-day study with daily dosing (5–50 mg/kg). Assess hematological (e.g., RBC count) and hepatic (ALT/AST levels) endpoints .

- In Vitro Assays : Ames test for mutagenicity and CYP450 inhibition assays to predict metabolic interactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of fluorinated naphthalenes?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and QSAR models:

- Target Selection : Prioritize enzymes like CYP450 or kinases, where fluorinated groups modulate binding via hydrophobic interactions .

- Docking Parameters : Set grid boxes to cover active sites (e.g., 20 ų for CYP3A4). Fluorine’s electronegativity enhances ligand-receptor affinity by 10–15% compared to non-fluorinated analogs .

- Validation : Compare predicted IC₅₀ values with experimental data from kinase inhibition assays .

Q. How can contradictory data on metabolic stability be resolved?

Methodological Answer: Address discrepancies using:

- Isotope-Labeling : Track metabolites via ¹⁴C-labeled compound in hepatocyte assays. LC-MS/MS identifies hydroxylated or demethylated products .

- Species-Specific Metabolism : Compare rat vs. human liver microsomes. For example, CYP2E1 in rats may metabolize the compound faster than human CYP2C19 .

- Enzyme Inhibition Studies : Co-incubate with CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions?

Methodological Answer: Control electronic and steric effects:

- Directing Groups : Use –OCH₃ as an ortho/para director. For meta-substitution, introduce electron-withdrawing groups (e.g., –NO₂) transiently .

- Solvent Effects : Polar solvents (DMSO) stabilize transition states for para-substitution, while non-polar solvents (toluene) favor ortho .

- Catalysts : Pd/Cu systems enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-boron reagents) .

Q. Table 2: Regioselectivity in Substitution Reactions

| Reaction Type | Preferred Position | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | Para | 60–75 |

| Cross-Coupling | Meta | 40–55 |

Q. How does fluorination impact photostability and electronic properties?

Methodological Answer:

- Photostability : UV-Vis spectroscopy (λmax ~270 nm) shows reduced degradation under UV light due to C-F bonds’ high bond dissociation energy (485 kJ/mol) .

- Electronic Effects : DFT calculations (B3LYP/6-31G*) reveal fluorine’s –I effect lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), enhancing oxidative stability .

Q. What analytical methods resolve co-eluting impurities in HPLC analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.